molecular formula C20H22ClN3O3S B11524671 1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide

Cat. No.: B11524671
M. Wt: 419.9 g/mol
InChI Key: DTQADVXTONMXIH-PXLXIMEGSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring substituted with a chlorobenzenesulfonyl group and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Substitution reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The phenylethylidene moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and hydrazide derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

    Substitution reactions: Products include substituted sulfonyl derivatives.

    Oxidation: Products include oxidized phenylethylidene derivatives.

    Reduction: Products include reduced phenylethylidene derivatives.

    Hydrolysis: Products include sulfonic acids and hydrazides.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.

    Industrial applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets:

    Molecular targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-1-phenylethylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClN3O3S/c1-15(16-5-3-2-4-6-16)22-23-20(25)17-11-13-24(14-12-17)28(26,27)19-9-7-18(21)8-10-19/h2-10,17H,11-14H2,1H3,(H,23,25)/b22-15+

InChI Key

DTQADVXTONMXIH-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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